molecular formula C12H11NO4S2 B1583796 Dibenzenesulfonimide CAS No. 2618-96-4

Dibenzenesulfonimide

Cat. No. B1583796
CAS RN: 2618-96-4
M. Wt: 297.4 g/mol
InChI Key: OVQABVAKPIYHIG-UHFFFAOYSA-N
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Description

Dibenzenesulfonimide is a chemical compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.35 . It is a white to almost white powder . It is used as an additive for electroplating baths .


Synthesis Analysis

Dibenzenesulfonimide can be manufactured by treating benzene-sulfonamide in a 5% sodium hydroxide solution with benzenesulfonyl chloride at 50 – 55 ℃ for 1 – 2 hours . During the reaction, the pH value must be kept at 7.2 by adding a 5% sodium hydroxide solution .


Molecular Structure Analysis

The linear formula of Dibenzenesulfonimide is C12H11NO4S2 . The structure of this compound is characterized by a central structure of the molecule that contains a β-lactam ring .


Chemical Reactions Analysis

Dibenzenesulfonimide has been used in the preparation of [18F]NFSi from sodium dibenzenesulfonimide . It has also been used in the preparation of a novel electrophilic thiocyanating reagent, N-thiocyanato-dibenzenesulfonimide .


Physical And Chemical Properties Analysis

Dibenzenesulfonimide is a solid at room temperature . It has a melting point of 150-155 °C and a predicted boiling point of 480.6±28.0 °C . Its predicted density is 1.418±0.06 g/cm3 . It is soluble in water .

Scientific Research Applications

Amination of Diazocarbonyl Compounds

Dibenzenesulfonimide has been utilized in the transition-metal-free intermolecular N-H insertion of α-diazocarbonyl compounds. This compound emerged as a preferred choice due to its efficiency in terms of yields and reaction time. The process involves a pathway of protonation and nucleophilic substitution (Luo et al., 2016).

Electrophilic Thiocyano Oxyfunctionalization of Alkenes

N-Thiocyano-dibenzenesulfonimide, derived from dibenzenesulfonimide, is an effective reagent for the electrophilic thiocyano oxyfunctionalization of alkenes. This method allows for the formation of SCN-containing heterocycles, such as lactones and dihydrofurans, under transition-metal-free and mild conditions (Ye et al., 2019).

Synthesis and Reactivity in Radiochemistry

Dibenzenesulfonimide is used in the preparation of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent. This reagent has been applied in the radiosynthesis of fluorinated compounds, such as the fluorinated A ring of vitamin D3, offering new pathways in radiochemical transformations (Teare et al., 2007).

Optimization of Synthesis Processes

Research has been conducted to optimize the synthesis process of dibenzenesulfonimide itself, focusing on variables such as the ratios of reactants and reaction conditions. This optimization aims to enhance yield and purity, which is crucial for its use in further applications (Qian-de, 2009).

Electrophilic Selenocyanation Reagent

N-Selenocyanato-dibenzenesulfonimide, a derivative of dibenzenesulfonimide, serves as a new electrophilic selenocyanation reagent. It has been used for electrophilic selenocyanato reactions of nucleophiles under mild conditions, contributing to the synthesis of SeCN-containing compounds (Chen et al., 2021).

Thiocyano Semipinacol Rearrangement

Dibenzenesulfonimide derivatives are instrumental in the electrophilic thiocyano semipinacol rearrangement of allylic alcohols. This approach is significant for the formation of thiocyano carbonyl compounds and constructing all-carbon quaternary centers (Song et al., 2019).

Electrophilic Cyanation of Aryl and Heteroaryl Bromides

Dibenzenesulfonimide derivatives are used in the electrophilic cyanation process for synthesizing benzonitriles. This methodology has proven efficient for a wide range of aryl bromides, including functionalized substrates, demonstrating its versatility in organic synthesis (Anbarasan et al., 2011).

Thiocyanating Reagent with Enhanced Reactivity

N-Thiocyanato-dibenzenesulfonimide has shown enhanced electrophilicity and a broad scope of substrates. It has been successfully used for the bifunctionalization of internal alkenes and styrenes, yielding high-yield 1,2-amino thiocyanates (Li et al., 2019).

Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide, a derivative of dibenzenesulfonimide, has been recognized as an efficient nitrogen source for the formation of C–N bonds, demonstrating its utility in various amination reactions (Li & Zhang, 2014).

Future Directions

While specific future directions for Dibenzenesulfonimide were not found, the global Dibenzenesulfonimide market size was valued at USD 13 million in 2022 and is forecast to reach a size of USD 17 million by 2029 with a CAGR of 4.0% during the review period . This suggests that there may be increasing interest and applications for this compound in the future.

properties

IUPAC Name

N-(benzenesulfonyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQABVAKPIYHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062557
Record name Benzenesulfonamide, N-(phenylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-(phenylsulfonyl)-

CAS RN

2618-96-4
Record name N-(Phenylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2618-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(phenylsulfonyl)-
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Record name Benzenesulfonamide, N-(phenylsulfonyl)-
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Record name Benzenesulfonamide, N-(phenylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(phenylsulphonyl)benzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
P Zhang, M Li, XS Xue, C Xu, Q Zhao… - The Journal of …, 2016 - ACS Publications
The super electrophilicity of a shelf-stable, easily prepared trifluoromethylthiolating reagent N-trifluoromethylthio-dibenzenesulfonimide 7 was demonstrated. Consistent with the …
Number of citations: 177 pubs.acs.org
C Li, P Long, H Wu, H Yin, FX Chen - Organic & Biomolecular …, 2019 - pubs.rsc.org
A novel electrophilic thiocyanating reagent, N-thiocyanato-dibenzenesulfonimide, was prepared and exhibited enhanced electrophilicity with a wide scope of substrates. Thus, it reacted …
Number of citations: 46 pubs.rsc.org
AH Ye, Y Zhang, YY Xie, HY Luo, JW Dong… - Organic …, 2019 - ACS Publications
… -dibenzenesulfonimide, which is a new electrophilic thiocyanation reagent and could be easily prepared in two steps from dibenzenesulfonimide… available dibenzenesulfonimide in 61% …
Number of citations: 47 pubs.acs.org
D Xiang, H Li, L Zhang, Y Zhang… - Asian Journal of …, 2019 - Wiley Online Library
Divergent reactions between alkynes and dibenzenesulfonimide that can generate ynamides and enamides selectively are reported. Oxidative C(sp)−H bond amidation of various …
Number of citations: 12 onlinelibrary.wiley.com
R Adams, TE Young, RWP Short - Journal of the American …, 1954 - ACS Publications
A compound of structure XII can by addition of hydrogen chloride give only structures XIV or XVI. A compound of structure XIII, on the other hand, can give only structures XIV or XV. The …
Number of citations: 11 pubs.acs.org
H Wu, C Shao, D Wu, L Jiang, H Yin… - The Journal of Organic …, 2021 - ACS Publications
A highly regioselective protocol for intermolecular thiocyanation-amination of alkynes by N-thiocyano-dibenzenesulfonimide (NTSI) as the SCN and nitrogen sources has been …
Number of citations: 16 pubs.acs.org
D Zhu, AH Ye, ZM Chen - Synthesis, 2021 - thieme-connect.com
… We envisioned that the preparation of N-selenocyanato-dibenzenesulfonimide may be … -thiocyanato-dibenzenesulfonimide.[9a] To our delight, N-selenocyanato-dibenzenesulfonimide (…
Number of citations: 8 www.thieme-connect.com
J Yoo, HJ Ha, B Kim, CW Cho - The Journal of Organic Chemistry, 2020 - ACS Publications
A DABCO-mediated electrophilic α-trifluoromethylthiolation of α,β-unsaturated carbonyl compounds comprising no β-substituents has been achieved using N-trifluoromethylthio-…
Number of citations: 9 pubs.acs.org
J Yang, Z Han, Z Wang, L Song, B Zhang… - Advanced …, 2023 - Wiley Online Library
The notorious dendrite growth and hydrogen evolution reaction (HER) are considered as main barriers that hinder the stability of the Zn‐metal anode. Herein, molecular engineering is …
Number of citations: 1 onlinelibrary.wiley.com
EL DE YOUNG - 1956 - search.proquest.com
The discovery of^-quinonedibenzenesulfonimide as a stable compound stimulated interest in the entire field of quinone diim ides. Quinone diimides undergo various addition reactions …
Number of citations: 0 search.proquest.com

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